Compound Description: This compound serves as a key scaffold in developing antimalarial agents. Studies have explored its mono- and di-Mannich base derivatives for activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Results indicate promising antimalarial activity, with some derivatives showing superior efficacy compared to established drugs like chloroquine, mefloquine, and amodiaquine [, , ].
4-(7'-Trifluoromethylquinolin-4'-ylamino)phenol
Compound Description: This compound represents another significant scaffold in the pursuit of effective antimalarial agents. Similar to 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol, research has primarily focused on its mono- and di-Mannich base derivatives [, , , ]. Notably, these derivatives have demonstrated potent antimalarial activity in vitro against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. In vivo studies further validate their effectiveness against Plasmodium berghei infections in mice, often surpassing the efficacy of established antimalarial drugs [].
Compound Description: This compound serves as a precursor for developing potential antimalarial compounds. Research primarily focuses on its di-Mannich base derivatives, exploring their efficacy against the FCQ-27 strain of Plasmodium falciparum. While showing activity, these derivatives demonstrated slightly lower potency compared to their 7-bromo counterparts [].
2-(7'-Chloroquinolin-4'-ylamino)phenol
Compound Description: This compound has been investigated for its antimalarial properties. Researchers have synthesized and evaluated its di-Mannich base derivatives for activity against Plasmodium falciparum. The di-Mannich base derivatives of this compound displayed promising activity against both chloroquine-sensitive (FCQ-27) and chloroquine-resistant (K-1) strains of Plasmodium falciparum, often demonstrating superior efficacy compared to chloroquine [].
Compound Description: This compound represents a scaffold for synthesizing potential antimalarial agents. Similar to other related compounds, studies have primarily focused on its di-Mannich base derivatives. These derivatives were tested against the FCQ-27 strain of Plasmodium falciparum to evaluate their antimalarial potential [].
Compound Description: This compound serves as a starting point for synthesizing potential antimalarial agents. Researchers have investigated its mono-Mannich base derivatives, assessing their activity against the chloroquine-sensitive (FCQ-27) isolate of Plasmodium falciparum. While exhibiting activity, these derivatives showed lower potency compared to chloroquine [].
Compound Description: This compound acts as a precursor in developing potential antimalarial drugs. Research has focused on its mono- and di-Mannich base derivatives, particularly investigating their efficacy against both chloroquine-sensitive (FC-27) and chloroquine-resistant (K-1) isolates of Plasmodium falciparum. Notably, some derivatives, like 3-(7′-chloroquinolin-4′-ylamino)-2,6-bis[pyrrolidin-1″-ylmethyl-(or piperidin-1″-ylmethyl)]phenol, exhibited comparable activity to chloroquine against the FC-27 isolate and maintained significant activity against the chloroquine-resistant K-1 isolate [].
Compound Description: This compound represents a specific di-Mannich base derivative that emerged as a potent antimalarial agent in studies. It demonstrated significant activity against the FC-27 isolate of Plasmodium falciparum with an IC50 of 12.2 nM [].
Compound Description: These compounds were synthesized and tested alongside their 7-trifluoromethyl isomers for comparative analysis of their antimalarial activity against the chloroquine-sensitive (FC-27) strain of Plasmodium falciparum. The results indicated that the 7-trifluoromethyl isomer exhibited significantly higher activity compared to the 2- and 8-trifluoromethyl isomers [].
4-(7′-trifluoromethylquinazolin-4′-ylamino)phenol
Compound Description: This compound has been investigated for its antimalarial properties. Studies focused on synthesizing and evaluating the activity of its di-Mannich base derivatives against Plasmodium falciparum in vitro. While displaying activity, these quinazoline derivatives generally exhibited lower potency compared to their corresponding quinoline analogs [].
2-(Quinazolin-4-ylamino)-[1,4]benzoquinone
Compound Description: This compound serves as a scaffold for developing potent and irreversible inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase domain. Researchers explored various derivatives, incorporating different substituents on the quinazoline ring and modifying the benzoquinone moiety. These compounds exhibited potent VEGFR-2 inhibition and effectively blocked VEGF-stimulated autophosphorylation in cells [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.